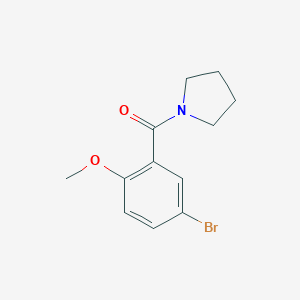
(5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone, also known as BRM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRM belongs to the class of aryl ketones and has a molecular weight of 308.2 g/mol.
作用機序
The exact mechanism of action of (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone has been shown to enhance GABAergic neurotransmission and inhibit glutamatergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
(5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the threshold for seizure induction in animal models, indicating its potential as an anticonvulsant. (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone has also been shown to reduce inflammation and pain in animal models, indicating its potential as an analgesic and anti-inflammatory agent. Additionally, (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone has been shown to reduce anxiety and depression-like behaviors in animal models, indicating its potential as an anxiolytic and antidepressant agent.
実験室実験の利点と制限
One advantage of using (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone in lab experiments is its relatively low cost and ease of synthesis. Additionally, (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone has been shown to have a wide range of potential therapeutic applications, making it a useful compound for studying various physiological and biochemical processes. However, one limitation of using (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental protocols.
将来の方向性
There are several potential future directions for research on (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone. One area of interest is its potential as a treatment for epilepsy. Further studies are needed to determine the optimal dose and administration route for (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone in the treatment of epilepsy. Another area of interest is its potential as an analgesic and anti-inflammatory agent. Further studies are needed to determine the mechanism of action of (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone in reducing inflammation and pain. Additionally, more research is needed to determine the potential side effects and safety profile of (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone in humans.
合成法
The synthesis of (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone involves the reaction of 5-bromo-2-methoxybenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
(5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone has also been investigated for its potential to treat anxiety and depression.
特性
分子式 |
C12H14BrNO2 |
|---|---|
分子量 |
284.15 g/mol |
IUPAC名 |
(5-bromo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H14BrNO2/c1-16-11-5-4-9(13)8-10(11)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
InChIキー |
FWSAFLFWWIYROJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N2CCCC2 |
正規SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![4-{5-[(5-(4-chlorophenyl)-6-(isopropoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B250357.png)